molecular formula C16H22N4O3 B2641724 1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea CAS No. 2034568-39-1

1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea

Cat. No.: B2641724
CAS No.: 2034568-39-1
M. Wt: 318.377
InChI Key: ZMQGOPFJIFWTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This chemical, 1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea, is a synthetic urea derivative designed for pharmaceutical and biochemical research. Its molecular structure integrates key pharmacophores, including an oxan-4-yl (tetrahydropyran) group and a 2-(2-oxopyrrolidin-1-yl)pyridin-4-yl moiety, which are known to contribute to significant biological activity . Compounds with similar pyrrolidinone and pyridine substructures have been extensively investigated as potent and selective inhibitors of serine proteases, particularly in the coagulation cascade . Research into analogous urea derivatives has highlighted their potential as Factor Xa inhibitors, a key target for the development of novel anticoagulant therapies for conditions such as deep vein thrombosis, pulmonary embolism, and the prevention of thromboembolic disorders . The presence of the urea scaffold is a critical feature that often enables these molecules to form multiple key hydrogen-bonding interactions within the enzyme's active site, leading to high binding affinity and selectivity . This product is intended for research purposes only, providing a valuable building block or reference standard for medicinal chemistry programs, enzyme kinetics studies, and the discovery of new therapeutic agents. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c21-15-2-1-7-20(15)14-10-12(3-6-17-14)11-18-16(22)19-13-4-8-23-9-5-13/h3,6,10,13H,1-2,4-5,7-9,11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQGOPFJIFWTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea typically involves multiple steps:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Synthesis of the pyrrolidinone moiety: This step involves the reaction of a suitable amine with a lactam precursor under basic conditions.

    Coupling of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the intermediate formed in the previous step.

    Final coupling: The final step involves the coupling of the oxane and pyridine intermediates with a urea derivative under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated pyridine derivatives in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with two structurally related analogs from the same chemical family (Table 1).

Table 1: Structural Comparison of the Target Compound and Analogs

Compound Molecular Formula Molecular Weight Key Functional Groups Substituents
1-(Oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea (Target) C₁₆H₂₁N₅O₃ 331.37 g/mol Urea, tetrahydropyran, 2-oxopyrrolidin, pyridine Pyridine-2-oxopyrrolidin, tetrahydropyran-urea
BK69946 C₁₆H₂₁N₅O₂ 315.37 g/mol Urea, tetrahydropyran, 1-methylpyrazole, pyridine Pyridine-1-methylpyrazole, tetrahydropyran-urea
BK69952 C₁₅H₁₈N₄O₂ 286.33 g/mol 1,2-Oxazole, carboxamide, pyridine, pyrrolidine 3,5-Dimethyl-1,2-oxazole, pyrrolidine-pyridine carboxamide

Key Differences and Implications

Substituent Variations on the Pyridine Ring
  • Target vs. BK69946: The target compound features a 2-oxopyrrolidin substituent on the pyridine ring, whereas BK69946 substitutes this with 1-methylpyrazole (Figure 1). The 2-oxopyrrolidin group introduces a lactam ring, which may enhance hydrogen-bonding interactions compared to the heteroaromatic pyrazole in BK69944. This difference could affect target selectivity or binding affinity.
Core Functional Group Differences
  • Target vs. BK69952: The target’s urea backbone contrasts with BK69952’s 1,2-oxazole carboxamide. The 1,2-oxazole in BK69952 is a rigid heterocycle, which may restrict conformational flexibility compared to the urea linker in the target compound.
Molecular Weight and Complexity
  • The target compound has a higher molecular weight (331.37 g/mol) than BK69946 (315.37 g/mol) and BK69952 (286.33 g/mol), primarily due to the 2-oxopyrrolidin group. This could impact pharmacokinetic properties such as oral bioavailability.

Biological Activity

1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea is a complex organic compound that has garnered attention due to its potential biological activities. The structural components of this compound suggest various mechanisms of action, particularly in pharmacological contexts. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H28N4O3C_{18}H_{28}N_{4}O_{3} with a molecular weight of approximately 338.45 g/mol. Its structure includes an oxan ring and pyridine moiety, which are essential for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar in structure to this compound exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown promising antitumor effects, potentially through DNA interaction mechanisms.
  • Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : Certain analogs have exhibited antimicrobial activity against various pathogens.

Antitumor Activity

A study conducted on structurally related compounds indicated that modifications in the urea moiety could enhance antitumor efficacy. For instance, compounds with similar urea structures showed significant cytotoxicity against cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the specific structure and substituents used .

Neuroprotective Effects

Research into the neuroprotective properties of pyridine-containing compounds revealed that they could mitigate oxidative stress in neuronal cells. In vitro studies indicated a reduction in reactive oxygen species (ROS) levels when treated with these compounds, suggesting a protective mechanism against neurotoxicity .

Antimicrobial Activity

A comparative study of various urea derivatives demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 10 µg/mL .

Data Tables

Activity Type IC50/Effect Reference
Antitumor5 - 20 µM
NeuroprotectionReduced ROS levels
AntimicrobialMIC = 10 µg/mL

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the oxan ring may facilitate binding to target sites, enhancing its pharmacological effects.

Q & A

Q. What are the common synthetic routes for preparing 1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling urea derivatives with functionalized pyridine and oxane/pyrrolidone moieties. For example, refluxing intermediates in xylene (10 mL) with chloranil (1.4 mmol) for 25–30 hours, followed by NaOH treatment, organic layer separation, and recrystallization from methanol can yield purified products . Optimization may include adjusting solvent polarity (e.g., xylene vs. DMF), catalyst selection (e.g., palladium for cross-coupling), and temperature control to minimize side reactions. NMR characterization (e.g., ¹H/¹³C) is critical to validate structural integrity .

Q. What experimental designs are recommended for assessing the compound's biological activity?

  • Methodological Answer : Use randomized block designs with split-split plots to evaluate pharmacological effects. For instance, assign trellis systems (e.g., cell lines or animal models) as main plots, dosage regimens as subplots, and time-dependent responses as sub-subplots. Replicate experiments four times with five biological replicates each to ensure statistical robustness. Include controls for cytotoxicity (e.g., MTT assays) and measure endpoints like IC₅₀ values or receptor binding affinity .

Advanced Research Questions

Q. How can NMR spectroscopy distinguish structural discrepancies in this urea derivative compared to analogs?

  • Methodological Answer : Key NMR signals include:
  • Urea NH protons : Resonances at δ 9.5–10.5 ppm (broad, exchangeable) .
  • Oxan-4-yl group : Axial/equatorial protons appear as distinct multiplets (δ 3.0–4.0 ppm).
  • Pyridin-4-ylmethyl group : Aromatic protons (δ 6.5–8.5 ppm) and methylene protons (δ ~4.5 ppm).
    Discrepancies (e.g., tautomerism or rotameric forms) require variable-temperature NMR or 2D techniques (HSQC, HMBC) to resolve .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Contradictions in SAR (e.g., unexpected activity loss despite structural similarity) may arise from conformational flexibility or off-target interactions. Use computational modeling (e.g., molecular docking) to predict binding poses and compare with experimental IC₅₀ values. Validate hypotheses via site-directed mutagenesis or isotopic labeling to track metabolic pathways. Cross-reference with analogs like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea to identify critical substituent effects .

Q. What strategies improve aqueous solubility for formulation studies without compromising stability?

  • Methodological Answer : Incorporate hydrophilic groups (e.g., morpholine or polyethylene glycol (PEG) chains) into the urea backbone while maintaining the oxan-4-yl and pyrrolidinone motifs. Pfizer’s patent (EP 4 374 877 A2) demonstrates that aqueous formulations with pH-adjusted buffers (e.g., citrate or phosphate) enhance solubility. Stability testing under accelerated conditions (40°C/75% RH for 6 months) can identify degradation pathways (e.g., hydrolysis of the urea linkage) .

Q. How can environmental stability and degradation pathways of this compound be evaluated?

  • Methodological Answer : Follow protocols from long-term environmental impact studies (e.g., Project INCHEMBIOL):
  • Abiotic degradation : Expose the compound to UV light, varying pH (3–10), and temperatures (20–50°C). Monitor degradation via LC-MS/MS.
  • Biotic degradation : Use soil or water microcosms to assess microbial metabolism. Identify metabolites (e.g., hydrolyzed urea or oxidized pyrrolidinone) using high-resolution mass spectrometry .

Methodological Considerations for Data Contradictions

  • Synthesis Yields : Discrepancies in yields (e.g., 50% vs. 70%) may stem from impurities in starting materials or incomplete reflux. Use TLC/HPLC to monitor reaction progress and optimize catalyst loading (e.g., Pd/C vs. Pd(OAc)₂) .
  • Biological Activity Variability : Inconsistent IC₅₀ values across assays may reflect differences in cell membrane permeability. Use logP calculations and parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity with activity .

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